molecular formula C19H19BrN2O2 B14378491 7-Bromo-3-[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one CAS No. 88323-53-9

7-Bromo-3-[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B14378491
CAS No.: 88323-53-9
M. Wt: 387.3 g/mol
InChI Key: LQEYQIHBSHVXFZ-UHFFFAOYSA-N
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Description

7-Bromo-3-[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is notable for its potential biological activities and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one typically involves the reaction of indole derivatives with bromine and morpholine under controlled conditions. One common method involves the use of α-bromoacrylic acid esters followed by their conversion into α-bromo-substituted β-amino acid esters via Michael addition with secondary cyclic amines, such as morpholine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced indole derivatives, and substitution reactions can result in various substituted indole compounds .

Scientific Research Applications

7-Bromo-3-[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Bromo-3-[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives with different substituents, such as:

Uniqueness

7-Bromo-3-[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of bromine, morpholine, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

88323-53-9

Molecular Formula

C19H19BrN2O2

Molecular Weight

387.3 g/mol

IUPAC Name

7-bromo-3-(morpholin-4-ylmethyl)-3-phenyl-1H-indol-2-one

InChI

InChI=1S/C19H19BrN2O2/c20-16-8-4-7-15-17(16)21-18(23)19(15,14-5-2-1-3-6-14)13-22-9-11-24-12-10-22/h1-8H,9-13H2,(H,21,23)

InChI Key

LQEYQIHBSHVXFZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2(C3=C(C(=CC=C3)Br)NC2=O)C4=CC=CC=C4

Origin of Product

United States

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